Cas no 607-26-1 (2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione)
![2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione structure](https://www.kuujia.com/scimg/cas/607-26-1x500.png)
607-26-1 structure
Product name:2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione
2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione
- SureCN6699936
- N,N'-ethane-1,2-diyl-bis-phthalimide
- N,N'-ethylenebisphthalimide
- AC1Q6FOG
- 1,2-diphthalimidoethane
- N,N'-ethanediyl-bis-phthalimide
- NSC2747
- bis-N-(phthalimido)-1,2-ethane
- STK280628
- Oprea1_695011
- N,N'-ethylenediphthalimide
- AC1Q6K2X
- Oprea1_367618
- ,N'-ethylenediphthalimide
- ,N'-ethylenediphthalimide;N,N'-ethylenediphthalimide;N,N'-ethanediyl-bis-phthalimide;N,N'-ethane-1,2-diyl-bis-phthalimide;1,2-diphthalimidoethane;N,N'-ethylenebisphthalimide;
- AKOS000344271
- 2,2'-ethane-1,2-diylbis(1H-isoindole-1,3(2H)-dione)
- 2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)isoindoline-1,3-dione
- 2,2'-(Ethane-1,2-diyl)bis(isoindoline-1,3-dione)
- MSNBDDJGCNYFNM-UHFFFAOYSA-N
- HMS1674G13
- 2-[2-(1,3-diketoisoindolin-2-yl)ethyl]isoindoline-1,3-quinone
- SCHEMBL6699936
- SR-01000392272
- 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]isoindoline-1,3-dione
- DTXSID40277532
- NSC-2747
- 1H-Isoindole-1,3(2H)-dione, 2,2'-(1,2-ethanediyl)bis-
- SR-01000392272-1
- 607-26-1
- 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
-
- Inchi: InChI=1S/C18H12N2O4/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2
- InChI Key: MSNBDDJGCNYFNM-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C4=CC=CC=C4C3=O
Computed Properties
- Exact Mass: 320.08000
- Monoisotopic Mass: 320.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 502
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.8Ų
- XLogP3: 1.6
Experimental Properties
- Density: 1.464
- Boiling Point: 512.1°C at 760 mmHg
- Flash Point: 242.5°C
- Refractive Index: 1.679
- PSA: 74.76000
- LogP: 1.45460
2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione Related Literature
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
607-26-1 (2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione) Related Products
- 26830-39-7(2-amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide)
- 2228989-72-6(3-(3-ethoxy-2-methoxyphenyl)-2,2-dimethylpropan-1-ol)
- 109544-28-7(2-(4-fluorophenyl)-4,5-dimethyl-oxazole N-oxide)
- 1771499-39-8(Quinazoline, 4-chloro-6-nitro-2-(trifluoromethyl)-)
- 1804734-60-8(3-Cyano-2-(difluoromethyl)-5-methylpyridine-4-acetonitrile)
- 1340057-84-2(5-Propoxypentane-1-sulfonyl chloride)
- 2138096-54-3(2-chloro-N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylpropanamide)
- 941120-90-7(4-4-(benzyloxy)phenyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 2319831-91-7(3-(2-fluorophenyl)-N-{4-(thiophen-3-yl)oxan-4-ylmethyl}propanamide)
- 1849345-74-9(4-(1-Bromopropan-2-yl)pyridine)
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
